Mordant green 25
Description
Properties
CAS No. |
12239-63-3 |
|---|---|
Molecular Formula |
C8H13O2- |
Synonyms |
Mordant green 25 |
Origin of Product |
United States |
Synthesis and Derivatization of Mordant Green 25
Established Synthetic Pathways for Anthraquinone (B42736) Derivatives Precursors to C.I. Acid Green 25
The industrial production of the key anthraquinone intermediates relies on well-established, though often harsh, chemical reactions.
Two primary precursors for C.I. Acid Green 25 are synthesized through distinct pathways:
1,4-Dihydroxyanthraquinone (Quinizarin): The most common route involves the condensation of phthalic anhydride with p-chlorophenol in the presence of concentrated sulfuric acid and a boric acid catalyst. orgsyn.orggoogle.com The reaction proceeds through the initial formation of a 2-aroylbenzoic acid intermediate, which then undergoes intramolecular cyclization and subsequent hydrolysis of the chlorine group to yield the dihydroxy product. The boric acid is believed to act as a catalyst by forming an ester with the phenolic hydroxyl group, facilitating the reaction. orgsyn.org
1,4-Dichloroanthraquinone: This intermediate is typically prepared via a Friedel-Crafts acylation reaction. The process involves reacting 1,4-dichlorobenzene with phthaloyl chloride using a Lewis acid catalyst, such as aluminum chloride. chemicalbook.comgoogle.comacs.org This reaction forms 2-(2',5'-dichlorobenzoyl)benzoic acid, which is then cyclized by heating in sulfuric acid to give 1,4-dichloroanthraquinone. google.comacs.org
Optimizing the synthesis of these precursors is critical for industrial efficiency and product quality. Key parameters that are manipulated include reaction temperature, reactant ratios, and the concentration of reagents.
For the synthesis of quinizarin, the reaction is typically heated to around 200°C for several hours. orgsyn.org The use of fuming sulfuric acid (oleum) instead of concentrated sulfuric acid has been explored to reduce the total volume of acid required, which minimizes waste. google.comepo.org Patents describe processes where the ratio of p-chlorophenol to the total amount of H₂SO₄ + SO₃ is carefully controlled to between 1:1.5 and 1:4.0 to achieve outstanding yield and purity. google.comjustia.com Purification of the crude quinizarin often involves boiling with water to remove excess phthalic anhydride, followed by dissolution in an alkaline solution and reprecipitation. orgsyn.org
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | Phthalic anhydride, p-chlorophenol | Core structure formation | orgsyn.org |
| Acid/Catalyst | 95% H₂SO₄ or Oleum (10-20% free SO₃), Boric Acid | Condensation and cyclization | orgsyn.orggoogle.com |
| Temperature | 190 - 220°C | To drive the condensation reaction | epo.orgepo.org |
| Duration | 3.5 - 16 hours | Ensure reaction completion | orgsyn.orggoogle.com |
| Purification | Water boiling, alkaline dissolution, acid precipitation | Remove unreacted starting materials and isomers | orgsyn.org |
Advanced Synthetic Methodologies for C.I. Acid Green 25
Recent research has focused on developing more efficient and environmentally benign methods for synthesizing anthraquinone dyes, including C.I. Acid Green 25. The key derivatization step is the condensation of the anthraquinone precursor (like quinizarin) with two equivalents of p-toluidine, followed by sulfonation. worlddyevariety.com
Green chemistry principles are being applied to reduce the environmental impact of dye synthesis. For the initial Friedel-Crafts reaction to create the anthraquinone core, a novel method uses alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and water-tolerant catalyst. tandfonline.comtandfonline.com This approach allows the reaction to proceed in water at ambient temperature, offering a significant environmental advantage over traditional methods that use harsh acids and organic solvents. tandfonline.com Another green approach involves one-pot syntheses that reduce the number of intermediate purification steps, saving energy and reducing waste. thieme-connect.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. While specific studies on C.I. Acid Green 25 are limited, research on other anthraquinone dyes demonstrates that microwave irradiation can drastically reduce reaction times from hours to minutes. This technique often allows for solvent-free conditions, further enhancing its environmental credentials. Applying this energy-efficient route to the condensation of quinizarin with p-toluidine could significantly improve the synthesis efficiency.
Catalyst innovation is at the forefront of improving anthraquinone dye synthesis. In the condensation step to form the C.I. Solvent Green 3 intermediate (the unsulfonated precursor to Acid Green 25), boric acid is a commonly used catalyst. worlddyevariety.comgoogle.com Research has explored the use of hydroxycarboxylic acids, such as lactic acid, in conjunction with boric acid esters to improve reaction times and yields by reducing foaming and by-product formation. google.com Furthermore, advanced catalytic systems are being developed for the synthesis of intermediates. For example, highly active and selective heterogeneous catalysts like Pt-Ni/DMPSi-Al₂O₃ have been developed for the continuous-flow hydrogenation of quinizarin to its more reactive leuco-quinizarin form, which can then be directly used for derivatization. acs.org This method avoids the need for stoichiometric chemical reductants, representing a significant process intensification. acs.org
| Methodology | Traditional Approach | Advanced Approach | Advantage of Advanced Method | Reference |
|---|---|---|---|---|
| Core Synthesis Catalyst | Conc. H₂SO₄, AlCl₃ | Alum (KAl(SO₄)₂·12H₂O) in water | Inexpensive, non-toxic, aqueous solvent, ambient temperature | tandfonline.comtandfonline.com |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | Drastically reduced reaction time, energy efficient | N/A |
| Condensation Catalyst | Boric Acid | Boric acid esters with hydroxycarboxylic acids | Reduced foaming, improved yield and reaction time | google.com |
| Intermediate Preparation | Stoichiometric chemical reduction of quinizarin | Heterogeneous catalytic hydrogenation (e.g., Pt-Ni/DMPSi-Al₂O₃) | Continuous flow process, avoids chemical waste | acs.org |
Chemical Modification and Functionalization of Mordant Green 25
This compound, also known as Acid Green 25 or Alizarin Cyanine Green F, is an anthraquinone-based dye valued for its vibrant color and utility in various applications. worlddyevariety.comnih.govdrugfuture.com Its molecular structure, featuring a central anthraquinone core with substituted amino groups, provides multiple sites for chemical modification. drugfuture.commedkoo.com Functionalization of the dye molecule is a key strategy pursued by researchers to alter and enhance its chemical and physical properties, thereby expanding its utility beyond traditional dyeing. These modifications are designed to improve characteristics such as solubility, stability, and affinity for substrates, or to introduce entirely new functionalities. ekb.eg
Introduction of Auxiliary Functional Groups for Enhanced Properties
The inherent properties of this compound can be precisely tuned by introducing auxiliary functional groups onto its anthraquinone nucleus or the appended phenylamine sulfonic acid moieties. The strategic addition or modification of these groups can lead to significant improvements in performance. For instance, while this compound already contains sulfonic acid groups (–SO₃H) that confer water solubility, increasing the degree of sulfonation can further enhance its solubility in aqueous media, which is advantageous for specific printing and dyeing processes. worlddyevariety.commdpi.com
Conversely, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the chromophore, leading to shifts in its maximum absorption wavelength (λmax) and, consequently, a change in color. mdpi.com For example, adding hydroxyl (–OH) or further amino (–NH₂) groups can cause a bathochromic (deepening of color) shift, while introducing nitro (–NO₂) groups typically induces a hypsochromic (lightening of color) shift. These modifications allow for the fine-tuning of the dye's spectral properties for specialized applications, such as in optical filters or sensors.
| Functional Group | Potential Site of Introduction | Anticipated Enhancement | Example Application |
|---|---|---|---|
| Hydroxyl (–OH) | Anthraquinone Core | Increased mordanting ability, potential bathochromic shift. | Improved dye-fiber complexation. |
| Carboxyl (–COOH) | Phenyl Rings | Enhanced pH sensitivity, additional site for esterification/amidation. | Development of pH-responsive "smart" textiles. |
| Halogens (e.g., –Cl, –Br) | Anthraquinone Core | Improved lightfastness, intermediate for further synthesis. | High-performance dyes for outdoor textiles. |
| Thiol (–SH) | Phenyl Rings | Affinity for heavy metal ions, potential for disulfide cross-linking. | Sensors for environmental monitoring. |
Polymerization and Oligomerization Strategies Involving this compound
Incorporating the this compound chromophore into a polymer backbone is an effective strategy for creating materials with high color fastness and improved thermal stability. mdpi.com This is achieved by modifying the dye to act as a monomer in a polymerization reaction. Given its structure, which is derived from precursors like 1,4-diaminoanthraquinone, the molecule can be engineered to participate in polycondensation reactions. researchgate.net
One common approach involves reacting a diamino-anthraquinone derivative with a diacid chloride. This interfacial polycondensation reaction yields a colored polyamide where the anthraquinone unit is an integral part of the polymer chain. researchgate.net Such polymeric dyes exhibit superior resistance to leaching and sublimation compared to their small-molecule counterparts. The resulting polymers not only retain the color of the dye but also gain enhanced mechanical and thermal properties. mdpi.com
Research on polyamides synthesized from 1,4-diamino anthraquinone and various aliphatic diacids has demonstrated the viability of this approach. The resulting polymeric dyes show high thermal stability and distinct absorption maxima, indicating the successful incorporation of the chromophore into the polymer structure. researchgate.net
| Polymer Name (Monomers) | Wavelength of Max. Absorbance (λmax) | Melting Exotherm (°C) | Thermal Stability (% Weight Loss at 285°C) |
|---|---|---|---|
| Poly NAM (1,4-diaminoanthraquinone + Adipoyl chloride) | 589 nm | 206 | 5.9% |
| Poly NAS (1,4-diaminoanthraquinone + Suberoyl chloride) | 591 nm | 203 | 7.1% |
| Poly NAA (1,4-diaminoanthraquinone + Azelaoyl chloride) | 601.5 nm | 198 | 61.2% (at 374°C) |
Formation of Novel Derivatives for Specific Applications
The derivatization of this compound can lead to the creation of novel compounds with highly specific, advanced applications. By leveraging the reactive sites on the molecule, chemists can design derivatives for use in fields such as materials science and analytical chemistry.
A promising area is the development of "smart" packaging materials. For example, by incorporating pH-sensitive moieties, such as azo chromophores, onto the anthraquinone structure, derivatives can be created that change color in response to changes in ambient pH. nih.gov Such a dye could be printed onto food packaging to provide a visual indication of spoilage, as the release of acidic or basic compounds by microbial action would trigger a color change. nih.gov
Furthermore, functionalization can be aimed at creating dye-polymer composites with enhanced durability and resistance to environmental degradation. Studies on incorporating anthraquinone dyes into ethylene-propylene composites have shown improved thermal stability and resistance to thermo-oxidative and climatic aging. nih.govresearchgate.net These novel materials could be used in applications requiring robust and long-lasting color, such as in automotive plastics or outdoor signage.
| Derivative Type | Modification Strategy | Targeted Application | Operating Principle |
|---|---|---|---|
| pH-Indicative Dye | Coupling with a pH-sensitive group (e.g., azo compound). nih.gov | Intelligent food packaging. | Color change is triggered by pH variations due to food spoilage. |
| Photosensitizer | Introduction of heavy atoms (e.g., Br, I) to promote intersystem crossing. | Photodynamic therapy, photocatalysis. | Efficient generation of singlet oxygen upon light exposure. |
| Chelating Dye | Incorporation of ligands (e.g., bipyridine, crown ether). | Heavy metal ion sensing. | Selective colorimetric or fluorometric response upon binding to a specific metal ion. |
| Antimicrobial Dye | Grafting of quaternary ammonium salts or biguanide groups. | Antimicrobial textiles for medical use. | The functional group disrupts microbial cell membranes. |
Complexation Chemistry and Intermolecular Interactions of Mordant Green 25
Ligand-Metal Coordination Mechanisms
The coordination chemistry of Mordant Green 25 is dictated by its anthraquinone (B42736) framework, which provides sites for chelation with metal ions. While specific studies detailing the complexation of this compound were not found in the reviewed literature, the behavior of analogous anthraquinone derivatives provides a strong model for its expected interactions. These compounds readily form stable complexes with various transition metal ions, a process central to mordant dyeing. tandfonline.commdpi.comresearchgate.net
Stoichiometry and Stability of this compound–Metal Ion Complexes
The stoichiometry of metal-ligand complexes refers to the ratio in which the ligand (the dye) binds to the central metal ion. For anthraquinone derivatives, this ratio is variable and depends on factors such as the identity of the metal ion, the metal-to-ligand ratio in the solution, and the solvent used. nih.gov Studies on similar anthraquinone structures have shown the formation of complexes with metal-to-ligand ratios of 1:1, 1:2, and 2:1. nih.gov For instance, certain azo-anthraquinone derivatives form complexes with Co(II), Ni(II), and Cu(II) in a 2:1 ligand-to-metal ratio, often resulting in an octahedral geometry. tandfonline.com Iron (Fe(III)) complexes with dihydroxy-anthraquinones have been reported to form with a 3:1 ligand-to-metal ratio. researchgate.net
The stability of these complexes is a critical parameter, often quantified by a stability constant (K). The formation of stable chelate complexes enhances the properties of the dye, such as its lightfastness. The chelation process in anthraquinones typically involves the carbonyl and hydroxyl groups, which act as Lewis bases, donating electron pairs to the metal ion (a Lewis acid). mdpi.comnih.gov The stability of these resulting complexes can be influenced by the specific metal ion and the electronic properties of the ligand. nih.gov
Spectroscopic Probes of Metal-Ligand Binding in this compound Systems
Spectroscopic techniques are essential for elucidating the structure of metal-dye complexes and understanding the nature of the metal-ligand bond. nih.govnih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of complexes. The chelation of a metal ion by an anthraquinone dye typically causes a bathochromic (red) shift in the dye's maximum absorbance wavelength (λmax), indicating the formation of a new chemical entity. nih.gov UV-Vis spectroscopy can be used in titration experiments to determine the stoichiometry and stability constants of the resulting complexes. mdpi.comnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides insight into which functional groups of the dye molecule are involved in binding. A shift in the vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups upon addition of a metal ion confirms their participation in the coordination complex. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure of the complexes in solution. Changes in the chemical shifts of protons near the binding sites upon complexation provide detailed information about the coordination environment. nih.govnih.gov
These analytical methods collectively allow for a detailed characterization of the binding mode and electronic structure of metal-anthraquinone complexes. nih.gov
Influence of Metal Ion Identity on Complex Architecture
The choice of metal ion has a profound impact on the final structure, color, and stability of the dye complex. nih.gov Different metal ions, such as Cr(III), Al(III), Cu(II), Co(II), and Fe(III), have varying coordination numbers, preferred geometries (e.g., octahedral, tetrahedral), and Lewis acidity. tandfonline.comresearchgate.net
For example, studies on related anthraquinone dyes show that Co(II), Ni(II), and Cu(II) can form stable octahedral complexes. tandfonline.com The identity of the metal determines the final color of the complex; the same dye will produce different shades when complexed with different metals. This phenomenon is fundamental to mordant dyeing, where salts of various metals are used to achieve a wide palette of colors from a single dyestuff. The metal ion acts as a bridge, forming a coordination complex that links the dye molecule to the substrate fiber, enhancing the dye's fixation and fastness properties. researchgate.net
Dye–Substrate Interaction Models
The application of this compound as a dye relies on its ability to adsorb and bind to a substrate, such as a textile fiber. This process is governed by the principles of surface chemistry and can be described using adsorption isotherms and kinetic models.
Adsorption Isotherms and Kinetics in Various Matrices
The adsorption of Acid Green 25 has been studied on various adsorbents, revealing key aspects of its interaction with surfaces. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the substrate surface at a constant temperature. researchgate.net Kinetic models describe the rate at which this adsorption occurs. nih.gov
Studies on the removal of Acid Green 25 from aqueous solutions have shown that the process is often well-described by the Langmuir isotherm model . researchgate.net The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.netresearchgate.net
The kinetics of Acid Green 25 adsorption frequently follow the pseudo-second-order kinetic model . researchgate.net This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.netdiva-portal.org For example, the adsorption of Acid Green 25 onto defatted grape seed residues was found to fit the pseudo-second-order model, indicating a chemisorption mechanism. researchgate.net
| Adsorption Model | Key Finding | Implication |
|---|---|---|
| Langmuir Isotherm | Best describes the equilibrium data for certain adsorbents. | Adsorption occurs as a monolayer on a homogeneous surface. researchgate.net |
| Pseudo-Second-Order Kinetics | Best describes the rate of adsorption. | The adsorption process is controlled by chemisorption. researchgate.net |
Elucidation of Binding Forces: Ionic, Covalent, and Van der Waals Interactions
The binding of this compound to a substrate is a multifactorial process involving several types of intermolecular forces. As an anionic dye, its structure contains negatively charged sulfonate groups (—SO₃⁻).
Ionic Interactions: The primary binding mechanism for Acid Green 25 on protein-based fibers like wool and silk is electrostatic attraction. Under acidic conditions, the amino groups (—NH₂) in the fiber's protein structure become protonated (—NH₃⁺), creating positively charged sites. Strong ionic bonds then form between these positive sites and the negative sulfonate groups on the dye molecule. Low energy values derived from adsorption studies further support the role of electrostatic interactions. researchgate.net
Hydrogen Bonding: Hydrogen bonds can also play a role in the stability of the dye-protein complex, forming between hydrogen bond donors and acceptors on both the dye and the substrate.
The combination of these forces ensures the effective and durable coloration of materials by this compound. chemimpex.com
Role of Fiber Surface Chemistry in this compound Adsorption
The adsorption of this compound onto a textile fiber is fundamentally governed by the chemical functionalities present on the fiber's surface. Natural fibers such as wool, silk, and cotton are rich in various functional groups that serve as active sites for interaction with the dye and mordant molecules. These interactions are primarily non-covalent and include hydrogen bonds, ionic bonds, and van der Waals forces. unam.mxresearchgate.net
The surface of protein fibers like wool and silk contains amino (–NH2) and carboxyl (–COOH) groups from the amino acid residues of the protein chains. In acidic dyeing conditions, the amino groups become protonated (–NH3+), creating positively charged sites that can form strong ionic bonds with anionic dye molecules like this compound, which often contain sulfonate (–SO3-) groups. unam.mx Conversely, cellulosic fibers like cotton are abundant in hydroxyl (–OH) groups. These groups are prime sites for forming hydrogen bonds with the dye molecule. chemedx.org
The efficiency of adsorption is significantly influenced by the pH of the dye bath. researchgate.net An acidic environment enhances the positive charge on protein fibers, promoting the adsorption of anionic dyes. unam.mx For cellulosic fibers, while they lack the strong ionic sites of wool, the surface chemistry can be modified through treatments to enhance dye uptake. The porous and functionalized surface of fibers facilitates dye adsorption through both electrostatic interactions and hydrogen bonding. mdpi.com The specific intermolecular forces at play are crucial for the initial affinity of the dye to the fiber, a property also known as substantivity. unam.mx
Table 1: Intermolecular Interactions in this compound Adsorption
| Fiber Type | Dominant Functional Groups | Primary Intermolecular Forces with Dye |
|---|---|---|
| Wool/Silk (Polyamide) | Amino (-NH2), Carboxyl (-COOH) | Ionic Bonding, Hydrogen Bonding |
| Cotton (Cellulose) | Hydroxyl (-OH) | Hydrogen Bonding, Van der Waals Forces |
| Modified Cellulosics | Quaternary Ammonium, Carboxyl | Enhanced Ionic Bonding, Hydrogen Bonding |
Multicomponent Complex Formation (Dye–Mordant–Substrate)
The characteristic feature of mordant dyes, including this compound, is their ability to form a stable, multicomponent complex involving the dye, a metal salt (the mordant), and the textile substrate. ut.eewikipedia.org This ternary complex is responsible for fixing the color to the fiber, significantly enhancing the fastness properties, such as resistance to washing and light. icrc.ac.irresearchgate.net The mordant, typically a polyvalent metal ion like aluminum (Al³⁺), chromium (Cr³⁺), iron (Fe²⁺/Fe³⁺), or copper (Cu²⁺), acts as a chemical bridge. wikipedia.orgresearchgate.net It forms coordination bonds with both the dye molecule and the functional groups on the fiber, effectively locking the dye in place. researchgate.netut.ee This process transforms the soluble dye into an insoluble pigment within the fiber structure. researchgate.net
The metal ion from the mordant forms strong coordination complexes with electron-donating groups on both the dye and the fiber. researchgate.net This interaction not only improves dye fixation but can also modify the final color, as different metal mordants can produce different shades with the same dye. researchgate.net The formation of these stable complexes is the key to overcoming the often poor affinity of the dye molecule alone for the fiber. researchgate.net
Sequential and Simultaneous Mordanting Mechanisms
The formation of the dye-mordant-substrate complex can be achieved through several application procedures, broadly categorized as sequential or simultaneous. ekb.eg
Sequential Mordanting : This involves treating the fiber with the mordant and the dye in separate, successive steps.
Pre-mordanting : The fiber is first treated with the mordant solution, rinsed, and then immersed in the dye bath. ekb.eg This method allows the mordant to bind to the fiber first, creating sites for the dye to subsequently attach. Pre-mordanting often results in better color strength and fastness properties compared to dyeing without a mordant. icrc.ac.ir
Post-mordanting : The fiber is dyed first and then treated with the mordant solution. ekb.eg This process can alter the final shade and is sometimes used to improve the fastness of an already dyed fabric. sdc.org.uk
Simultaneous Mordanting (Meta-mordanting) : In this one-step process, both the mordant and the dye are present in the dye bath at the same time. ekb.egijrte.org The fiber, dye, and mordant are all added to the bath, and the complex forms in situ. While this method is more time-efficient, the complexes formed may be less stable compared to those from sequential methods, as the dye and mordant can also form complexes in the solution before binding to the fiber. researchgate.netijrte.org
Table 2: Comparison of Mordanting Mechanisms
| Mechanism | Procedure | Advantages | Disadvantages |
|---|---|---|---|
| Pre-mordanting | 1. Mordant -> 2. Dye | Strong complex formation, good fastness. icrc.ac.ir | Two-step process, longer time. |
| Post-mordanting | 1. Dye -> 2. Mordant | Can modify shade, improves fastness. sdc.org.uk | Two-step process, potential for uneven color. |
| Simultaneous (Meta-mordanting) | 1. Mordant + Dye | Single-step process, time-efficient. ijrte.org | May form less stable complexes, potential for dye precipitation. researchgate.net |
Impact of Mordant Concentration and Application Procedures on Complex Formation
The concentration of the mordant is a critical parameter that significantly influences the final properties of the dyed textile. Generally, increasing the mordant concentration leads to improved color strength (K/S values) and better fastness properties, as more metal ions are available to form complexes with the dye and fiber. nih.govnih.gov However, this effect is not linear. An excessively high concentration of mordant can lead to "over-mordanting," which may result in decreased fastness, a change in the desired shade, and potential damage to the fiber. researchgate.net Some studies have shown that beyond an optimal point, increasing the mordant concentration can actually cause the color strength to decrease. icrc.ac.iricrc.ac.ir
The choice of application procedure (pre-, meta-, or post-mordanting) also has a profound impact. Pre-mordanting is often favored as it tends to yield superior wash-fastness due to the structured formation of the complex on the fiber. ekb.eg Simultaneous or meta-mordanting, while quicker, requires careful control of the dye bath chemistry to prevent the premature precipitation of dye-mordant complexes, which would reduce the amount of dye available to bond with the fiber. ijrte.orgnih.gov The specific procedure and concentration must be optimized for the particular dye, fiber, and mordant combination to achieve the desired color and performance characteristics. researchgate.net
Table 3: Effect of Mordant Concentration on Dyeing Properties
| Mordant Concentration | Color Strength (K/S) | Wash Fastness | Light Fastness | Potential Issues |
|---|---|---|---|---|
| Low | Sub-optimal | Fair | Fair | Incomplete dye fixation. |
| Optimal | High | Good to Excellent | Good to Excellent | - |
| High | May Decrease | Can Decrease | May Decrease | Fiber damage, color change, precipitation. researchgate.net |
Structural Characterization of Formed Complexes at the Molecular Level
At the molecular level, the dye-mordant-substrate complex is a coordination compound. The polyvalent metal ion from the mordant acts as a central Lewis acid, accepting electrons from and forming coordinate bonds with Lewis base sites on the dye and the fiber. researchgate.net For a dye like this compound, these sites are typically hydroxyl (-OH), carboxyl (-COOH), or azo (-N=N-) groups. For the fiber, the coordinating sites are the hydroxyl groups of cellulose or the carboxyl and amino groups of protein fibers. researchgate.netresearchgate.net
The formation of this chelate structure, where the metal ion is bonded to multiple sites on the dye and fiber, results in a highly stable, insoluble complex. researchgate.net The geometry of this complex is determined by the coordination number of the metal ion and the spatial arrangement of the ligands (the dye and fiber functional groups). Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to characterize these complexes. Changes in the vibrational frequencies of the functional groups involved in bonding, such as the disappearance or shifting of C=O or N-H peaks, confirm the formation of the complex between the dye, mordant, and fiber. icrc.ac.ir X-ray diffraction (XRD) can also be employed to study changes in the crystalline structure of the fiber after the formation of the dye complex within its matrix. mdpi.com The resulting structure is a large, polymeric network that physically entraps the dye, leading to excellent fastness properties.
Table 4: Components of the this compound-Mordant-Fiber Complex
| Component | Role in Complex | Key Functional Groups | Type of Bonding |
|---|---|---|---|
| This compound | Ligand (Chromophore) | Hydroxyl, Carboxyl, Azo | Coordination, Ionic |
| Metal Ion (e.g., Al³⁺, Fe³⁺) | Central Atom / Bridge | N/A | Coordination |
| Fiber (e.g., Wool, Cotton) | Ligand (Substrate) | Amino, Carboxyl, Hydroxyl | Coordination, Ionic |
Advanced Applications and Performance Evaluation of Mordant Green 25
Analytical Reagent Applications
The potential of Mordant Green 25 extends into the field of analytical chemistry, where its properties can be harnessed for detection and measurement.
While mordant dyes, in general, are known to form colored complexes with metal ions, which is a foundational principle for spectrophotometric analysis, specific studies detailing the use of this compound as a chromogenic reagent for the quantitative determination of metal ions are not extensively available in current scientific literature. The formation of a stable, colored metal-ligand complex is essential for this technique, where the intensity of the color, measured by a spectrophotometer, corresponds to the concentration of the metal ion.
This compound has been successfully utilized in the development of electrochemical sensors for the selective determination of the dye itself. One such study developed a voltammetric sensor based on a glassy carbon electrode modified with multiwalled carbon nanotubes. This sensor was designed for the selective determination of Acid Green 25 (AG25), particularly in commercial hair dyes and wastewater. researchgate.net
The detection mechanism relies on the reduction of the anthraquinone (B42736) group, which is the chromophore in the this compound molecule. This electrochemical reduction occurs at a potential of -0.44 V versus a Silver/Silver Chloride (Ag/AgCl) reference electrode in a Britton-Robinson buffer solution at a pH of 4.0. researchgate.net The process is reversible and involves two electrons. researchgate.net The high sensitivity, selectivity, and reproducibility of this sensor demonstrate its potential for practical applications in monitoring the presence of this dye in various samples. researchgate.net
The application of this compound as a specific reagent or modifying agent in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, is not well-documented in available research. Chromatographic analysis of dyes is common, but this typically involves the separation and identification of the dyes themselves rather than using a specific dye like this compound as an analytical tool to aid in the separation of other compounds. nih.goved.ac.uktandfonline.com
Environmental Remediation and Adsorption Studies
The presence of dyes like this compound in industrial wastewater is a significant environmental concern. Consequently, much research has focused on methods to remove it from aqueous solutions.
The primary role of metal ions in the context of mordant dyes is to act as a fixative, forming insoluble complexes that bind the dye to the fabric. researchgate.net There is a lack of specific research focused on utilizing the this compound compound itself as an agent for the active removal of heavy metal ions from contaminated water. Environmental remediation studies involving this dye are typically focused on the removal of the dye from wastewater, rather than using the dye to remove other pollutants.
The removal of this compound (Acid Green 25) from water via adsorption onto low-cost, effective adsorbents has been the subject of several research studies. These studies evaluate the efficiency of different materials in sequestering the dye from aqueous solutions.
One study investigated the use of a polyaniline nanotubes (PANI NT) salt/silica composite as an adsorbent. The research compared the efficiency of this nanotube composite with a conventional polyaniline salt/silica composite and found the former to be a much more efficient adsorbent for dye removal. The adsorption equilibrium was achieved after 60 minutes of contact time. researchgate.net
Another study focused on preparing activated carbon from Ananas Comosus (pineapple) leaves to remove Acid Green 25. The effects of various parameters such as initial dye concentration, pH, contact time, and temperature on the adsorption process were evaluated. researchgate.net The results showed that the adsorption process was spontaneous and exothermic. researchgate.net
Below are data tables summarizing the findings from these adsorption studies.
Table 1: Adsorption Isotherm Parameters for this compound (AG25) This table presents the constants derived from fitting experimental data to different adsorption isotherm models, which describe how the dye distributes between the liquid and solid phases at equilibrium.
| Adsorbent Material | Isotherm Model | Parameters | Value | Source |
| PANI NT salt/silica composite | Langmuir | Qₘ (mg/g) | - | researchgate.net |
| Kₗ (L/mg) | - | researchgate.net | ||
| R² | 0.9961 | researchgate.net | ||
| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | - | researchgate.net | |
| n | - | researchgate.net | ||
| R² | - | researchgate.net | ||
| Activated Carbon (Ananas Comosus) | Langmuir | Qₘ (mg/g) | 182.6 | researchgate.net |
| Kₗ (L/mg) | - | researchgate.net | ||
| R² | - | researchgate.net | ||
| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | - | researchgate.net | |
| n | - | researchgate.net | ||
| R² | - | researchgate.net | ||
| Tempkin | B (J/mol) | - | researchgate.net | |
| A (L/g) | - | researchgate.net | ||
| R² | - | researchgate.net |
Table 2: Kinetic Models for this compound (AG25) Adsorption This table shows how well different kinetic models fit the experimental data, indicating the rate-controlling steps of the adsorption process.
| Adsorbent Material | Kinetic Model | Rate Constant | R² | Source |
| Activated Carbon (Ananas Comosus) | Pseudo-second order | k₂ (g/mg·min) | 0.999 | researchgate.net |
The pseudo-second-order model's high correlation coefficient (R²) suggests that chemisorption is the rate-limiting step in the adsorption of the dye onto the activated carbon derived from pineapple leaves. researchgate.net
Mechanistic Insights into Adsorptive Removal Processes
The efficacy of removing this compound from aqueous solutions through adsorption is fundamentally governed by a combination of physical and chemical interactions between the dye molecules and the adsorbent material. The process is influenced by several key parameters, including the initial concentration of the dye, the contact time with the adsorbent, the pH of the solution, and the temperature.
Studies on the adsorptive removal of similar dyes suggest that the process is often spontaneous and can be exothermic in nature. The rate of dye adsorption frequently follows a pseudo-second-order kinetic model, indicating that chemisorption may be a significant rate-limiting step. This model suggests that the adsorption capacity is proportional to the number of active sites on the adsorbent.
Thermodynamic analyses, including the calculation of Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide deeper insights into the nature of the adsorption process. A negative ΔG° value indicates a spontaneous process, while a negative ΔH° suggests that the adsorption is exothermic. A positive ΔS° value points to an increase in randomness at the solid-liquid interface during adsorption.
Table 1: Adsorption Parameters for Dye Removal
| Parameter | Significance | Typical Findings for Similar Dyes |
|---|---|---|
| Initial Dye Concentration | Higher concentrations can enhance the driving force for mass transfer but may also lead to faster saturation of adsorbent sites. | Removal efficiency often decreases with increasing initial concentration. |
| Contact Time | Determines the time required to reach adsorption equilibrium. | Rapid initial adsorption followed by a slower approach to equilibrium. |
| pH | Affects the surface charge of the adsorbent and the ionization of the dye molecule. | Optimal pH varies depending on the adsorbent and dye characteristics. |
| Temperature | Influences the kinetic energy of dye molecules and the adsorbent's properties. | Can be either endothermic or exothermic, affecting adsorption capacity. |
Functional Material Integration
The unique chemical structure of this compound lends itself to integration into various functional materials, leading to the development of advanced composites with tailored properties.
Incorporation into Polymeric Matrices for Advanced Materials
The dispersion of dyes like this compound into polymeric matrices such as poly(methyl methacrylate) (PMMA) and polystyrene (PS) is a key area of research for creating advanced materials. The compatibility between the dye and the polymer is crucial for achieving a homogeneous dispersion and preventing aggregation, which can negatively impact the material's optical and mechanical properties. The type of polymer matrix and the concentration of the incorporated dye are critical parameters that influence the final performance of the composite material.
Research on other organic dyes has shown that their incorporation can significantly alter the properties of the polymer, including its color, light absorption and emission characteristics, and even its thermal stability. The interaction between the dye molecules and the polymer chains can lead to the formation of new hybrid materials with synergistic properties.
Application in Optical or Optoelectronic Devices
Organic dyes with π-conjugated electronic structures, a category that includes this compound, are of significant interest for applications in nonlinear optics. These materials can be utilized in a variety of devices, including optical switches, optical data storage, and optical limiters. The nonlinear optical properties of a material describe how its optical properties, such as refractive index and absorption coefficient, change with the intensity of incident light.
For instance, studies on Acid Green 25, a structurally related dye, have demonstrated self-defocusing optical nonlinearity. The mechanism behind these observed nonlinear absorption and refraction effects is often attributed to reverse saturable absorption (RSA) and thermal nonlinear effects. The magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are key parameters that determine the suitability of a material for specific nonlinear optical applications.
Table 2: Nonlinear Optical Properties of a Similar Dye (Acid Green 25)
| Property | Symbol | Typical Order of Magnitude | Significance |
|---|---|---|---|
| Nonlinear Refractive Index | n₂ | 10⁻⁷ cm²/W | Indicates the change in refractive index with light intensity. A negative value signifies self-defocusing. |
Development of Hybrid Composites with Enhanced Properties
The creation of hybrid composites by combining organic dyes with inorganic materials or other polymers opens up possibilities for developing materials with enhanced functionalities. For example, incorporating this compound into a composite with nanoparticles could lead to materials with improved mechanical strength, thermal stability, or unique optical properties.
The development of "green composites" using biocompatible polymers and natural fillers is a growing field of interest. While specific research on this compound in this area is limited, the principles of creating such composites involve blending the components to achieve a material with desired viscoelastic and thermal properties. The interaction between the different components of the hybrid material is critical in determining its final characteristics and performance.
Degradation and Environmental Fate of Mordant Green 25
Photodegradation Pathways and Kinetics of Anthraquinone (B42736) Dyes
The photodegradation of anthraquinone dyes is a complex process influenced by various environmental factors. The core structure of these dyes, the anthraquinone chromophore, is susceptible to degradation upon exposure to light, leading to the breakdown of the dye molecule and a loss of color.
Mechanistic Studies of Photosensitized Oxidation and Reduction
Photosensitized oxidation is a key mechanism in the degradation of many organic molecules, including dyes. This process can occur through two main pathways: Type I and Type II. nih.govnih.gov In Type I reactions, the excited photosensitizer directly reacts with the substrate, often through electron or hydrogen atom abstraction, leading to the formation of radical ions. nih.gov In Type II reactions, the excited sensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen, which then oxidizes the dye molecule. nih.govnih.gov The specific pathway that dominates depends on factors such as the solvent polarity and the nature of the dye and sensitizer. rsc.org These oxidative processes lead to the cleavage of the chromophoric group, resulting in decolorization.
Biodegradation Mechanisms by Microbial Systems
Microbial degradation offers an environmentally friendly approach to breaking down synthetic dyes. mdpi.comnih.gov Various microorganisms, including fungi and bacteria, have demonstrated the ability to decolorize and degrade a wide range of dyes, including those with an anthraquinone structure. biotechnologia-journal.orgmdpi.com
Fungal and Bacterial Decolorization and Degradation Capabilities
A diverse array of fungi and bacteria are capable of breaking down complex dye molecules. White-rot fungi are particularly effective due to their production of extracellular ligninolytic enzymes, such as laccases and peroxidases, which have a low substrate specificity and can degrade a wide range of aromatic compounds. biotechnologia-journal.orgnih.gov For example, Trametes hirsuta has been shown to effectively degrade several anthraquinone dyes. nih.gov Bacterial degradation can occur under both aerobic and anaerobic conditions. mdpi.com Bacterial consortia, containing multiple strains, can be more efficient in degrading complex dyes, as different species may target different parts of the dye molecule or utilize metabolites produced by other bacteria. frontiersin.org
Table 1: Examples of Microbial Systems for Dye Degradation
| Microorganism Type | Specific Examples | Degradation Capability | Reference |
| Fungi | Trametes hirsuta D7 | Degrades Reactive Blue 4, Remazol Brilliant Blue—R, and Acid Blue 129 | nih.gov |
| Pleurotus florida and Rhizoctonia solani (co-culture) | Decolorization of brilliant green carpet industry dye | nih.gov | |
| Bacteria | Pseudomonas veronii JW3-6 | Degrades malachite green | nih.gov |
| Streptomyces exfoliatus | Degrades malachite green | nih.govnih.gov | |
| Microbial Consortia | Bacterial and Fungal Consortia | Can lead to higher decolorization rates of azo dyes | sciepub.com |
Enzymatic Degradation Pathways of the Anthraquinone Chromophore
The enzymatic breakdown of the anthraquinone chromophore is central to the microbial degradation of these dyes. Oxidoreductase enzymes, including laccases, lignin peroxidases, and manganese peroxidases, play a crucial role in the initial cleavage of the aromatic rings. biotechnologia-journal.orgfrontiersin.org These enzymes act as biocatalysts, initiating the oxidation of the dye molecule. frontiersin.org Following the initial enzymatic attack, further degradation can occur through various metabolic pathways, ultimately leading to the mineralization of the dye into simpler, less harmful compounds like carbon dioxide and water. The specific enzymes and pathways involved can vary depending on the microbial species and the specific structure of the anthraquinone dye. springerprofessional.de
Identification of Microbial Metabolites from Mordant Green 25 Biodegradation
Techniques such as High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in separating and identifying the intermediate compounds formed during the degradation of dyes. While specific research identifying the microbial metabolites of this compound is limited, studies on analogous mordant and azo dyes provide a predictive framework for its likely degradation pathway. For instance, the biodegradation of other mordant dyes like Mordant Black 11 by bacterial strains such as Klebsiella sp. has been shown to yield various smaller organic molecules, confirming the breakdown of the parent dye structure. The analysis typically reveals a decrease in the concentration of the parent dye, corresponding with the appearance of new peaks in chromatograms, which represent the formation of different metabolites.
The general pathway for a dye like this compound would likely involve its initial biotransformation into intermediate aromatic compounds. Subsequent aerobic degradation of these aromatic amines can lead to further breakdown and potential mineralization into simpler, non-toxic compounds like carbon dioxide and water.
Advanced Oxidation Processes for Wastewater Treatment Containing this compound
Advanced Oxidation Processes (AOPs) are highly efficient methods for treating wastewater containing persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and non-selective, allowing them to oxidize a wide range of complex organic molecules, leading to their degradation and, in some cases, complete mineralization. AOPs are particularly effective for treating effluents from textile and dye industries, which often contain compounds that are resistant to conventional biological treatment methods.
Photocatalytic Degradation Using Semiconductor Nanomaterials
Photocatalytic degradation is an AOP that utilizes semiconductor nanomaterials as catalysts to break down organic pollutants in the presence of light. When a semiconductor, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is illuminated with photons of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals, which then attack and degrade the dye molecules.
The efficiency of this process is influenced by several factors, including the pH of the solution, the concentration of the catalyst and the dye, and the intensity of the light source. Plasmonic metal-semiconductor heterostructures, which couple noble metals like gold or silver with a semiconductor, have been shown to enhance photocatalytic activity by improving visible light absorption and reducing the recombination of electron-hole pairs. This technology offers an environmentally friendly and cost-effective method for treating dye-contaminated wastewater, converting toxic organic compounds into harmless end products like CO₂ and H₂O.
Table 1: Common Semiconductor Nanomaterials in Photocatalysis
| Semiconductor Material | Common Morphologies | Light Source |
|---|---|---|
| Titanium Dioxide (TiO₂) | Nanoparticles, Nanotubes | UV, Visible |
| Zinc Oxide (ZnO) | Nanoparticles, Nanorods | UV, Visible |
| Zinc Sulfide (ZnS) | Quantum Dots, Nanospheres | UV, Solar |
Electrochemical Oxidation and Reduction for Effluent Decolorization
Electrochemical oxidation is an effective AOP for the decolorization and degradation of dye effluents. This method involves the generation of oxidizing agents directly on the surface of an anode or indirectly in the bulk solution. In the presence of chloride ions, for example, active chlorine species like hypochlorite can be electrochemically generated, which are powerful oxidants capable of breaking down complex dye molecules.
The process can effectively remove both color and Chemical Oxygen Demand (COD) from wastewater. Key operational parameters that influence the efficiency of electrochemical oxidation include the anode material, current density, pH of the effluent, and electrolyte concentration. Studies on similar dyes have shown that using high-performance anodes, such as platinum or modified graphite electrodes, can achieve nearly complete color removal and significant COD reduction. This technology is advantageous as it does not require the addition of external chemicals and can be readily automated.
Table 2: Effect of Operating Parameters on Electrochemical Oxidation Efficiency
| Parameter | Effect on Degradation Rate | Optimal Condition (General) |
|---|---|---|
| Current Density | Increases with density up to a certain point | 25 mA/cm² |
| pH | Higher efficiency at lower pH | Acidic (e.g., pH 4.5-5) |
| Electrolyte (e.g., NaCl) Conc. | Increases with concentration | 0.5 - 2 g/L |
Ozonation and Fenton-like Reactions for Dye Removal
Ozonation and Fenton-like reactions are two other powerful AOPs used for dye removal from wastewater. Ozonation involves the use of ozone (O₃), a strong oxidizing agent, to break down the chromophoric groups of dye molecules, leading to rapid decolorization. The efficiency of ozonation can be enhanced by adjusting the pH or using it in combination with UV radiation or catalysts.
Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), generates hydroxyl radicals through a catalytic cycle and is highly effective in degrading a wide range of organic pollutants. Fenton-like reactions use other transition metals, such as copper, to catalyze the decomposition of H₂O₂. These processes are known for their high efficiency and rapid reaction rates. Combining ozonation with Fenton-like processes can create a synergistic effect, accelerating the generation of hydroxyl radicals and leading to higher rates of color and organic matter removal.
Table 3: Comparison of Ozonation and Fenton-like Processes
| Feature | Ozonation | Fenton-like Reactions |
|---|---|---|
| Primary Oxidant | Ozone (O₃), Hydroxyl Radicals (•OH) | Hydroxyl Radicals (•OH) |
| Catalyst | Not always required (can be catalyzed) | Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) |
| Optimal pH | Alkaline pH can enhance •OH formation | Acidic (typically pH 3) |
| Advantages | High decolorization efficiency, no sludge | Rapid reaction rates, high COD removal |
| Limitations | Energy intensive, potential byproduct formation | Sludge production, requires pH adjustment |
Spectroscopic and Analytical Characterization Methodologies for Mordant Green 25
Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for the structural elucidation of organic compounds, including dyes. These methods provide information about the functional groups present in a molecule and their vibrational modes, offering a unique spectral fingerprint. rmreagents.comnih.gov
Characterization of Pure Compound and its Derivatives
FTIR and Raman spectroscopy can be used to identify the characteristic functional groups within the Mordant Green 25 molecule, such as azo groups (-N=N-), hydroxyl groups (-OH), sulfonic acid groups (-SO₃H), and aromatic rings. By analyzing the positions and intensities of absorption or scattering bands in the vibrational spectra, researchers can confirm the presence of these groups and gain insights into the molecular structure of the pure dye. rmreagents.comnih.gov Comparing the spectra of synthesized or purified this compound with reference spectra, if available, aids in verifying its identity and assessing its purity. These techniques are also valuable for characterizing derivatives of this compound, allowing for the identification of structural changes resulting from chemical modifications.
An interactive table illustrating typical functional group correlations with IR frequencies for organic dyes is shown below.
| Functional Group | Characteristic FTIR Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| O-H (stretching) | 3200-3600 | Broad, strong |
| C-H (aromatic) | 3000-3100 | Weak to medium |
| C=C (aromatic) | 1450-1650 | Variable intensity |
| N=N (azo) | 1400-1600 | Variable intensity |
| S=O (sulfonic acid) | 1000-1200, 1300-1400 | Strong |
| C-N | 1000-1350 | Variable intensity |
Analysis of Dye–Metal Complexes and Dye–Fiber Interactions
As a mordant dye, this compound forms coordination complexes with metal ions, which are essential for its fixation onto textile fibers. Vibrational spectroscopy is instrumental in studying the formation and structure of these dye–metal complexes. Changes in the vibrational frequencies and intensities of bands corresponding to the functional groups involved in metal coordination (e.g., hydroxyl or azo groups) can indicate the binding sites and the nature of the interaction between the dye molecule and the metal ion. rmreagents.comnih.gov Similarly, FTIR and Raman spectroscopy can be used to investigate the interactions between the dye (or its metal complex) and the textile fiber. rmreagents.comnih.gov Shifts or changes in the spectral features of both the dye and the fiber can provide information about the type of interactions occurring, such as hydrogen bonding, ionic interactions, or covalent bonding, which influence dye uptake and fastness properties. chemicalbook.comwikipedia.org
Electronic Spectroscopy (UV-Vis) for Quantitative and Qualitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the qualitative and quantitative analysis of dyes due to their strong absorption in the visible region of the electromagnetic spectrum. rmreagents.comnih.gov
Determination of Molar Absorptivity and Quantitative Analysis
UV-Vis spectroscopy allows for the determination of the maximum absorbance wavelength () of this compound in a specific solvent. The molar absorptivity (ε) at this wavelength, a measure of how strongly the substance absorbs light, can also be determined. wikidata.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. This relationship makes UV-Vis spectroscopy suitable for the quantitative analysis of this compound in solutions, such as dyebaths or wastewater, by measuring the absorbance at its and using a calibration curve. rmreagents.comnih.gov UV-Vis is also used to determine the concentration of dyes adsorbed onto fibers, often after extraction. americanelements.com
An interactive table illustrating typical UV-Vis data for a green dye is shown below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| Water | ~600-700 | Typical values for organic dyes vary |
| Ethanol | ~600-700 | Typical values for organic dyes vary |
Investigation of Solvatochromism and pH Effects on Spectral Properties
The electronic absorption spectrum of this compound can be influenced by the surrounding environment, a phenomenon known as solvatochromism. Changes in solvent polarity or composition can lead to shifts in the and changes in absorbance intensity. UV-Vis spectroscopy can be used to study these effects, providing information about the interactions between the dye molecule and the solvent. rmreagents.comnih.gov Similarly, the spectral properties of this compound, particularly its color, are often pH-dependent due to the presence of ionizable groups (e.g., hydroxyl and sulfonic acid groups). UV-Vis spectroscopy can be used to investigate the effect of pH on the dye's spectrum, revealing changes in its ionization state and tautomeric forms, which can impact its dyeing performance and color hue. uni.lumims.com The formation of dye-metal complexes also leads to significant changes in the UV-Vis spectrum, often resulting in bathochromic shifts and increased color strength. wikidata.orguni.lumims.com
Mass Spectrometry Techniques (HPLC-MS, GC-MS, DART-MS, DESI-MS) for Molecular Characterization
Mass spectrometry (MS) techniques are powerful for determining the molecular weight and elemental composition of dyes, as well as identifying and quantifying components in complex mixtures. rmreagents.comnih.gov
Hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are widely used for the analysis of dyes. HPLC separates the components of a dye mixture, and the coupled MS detector provides molecular weight information and fragmentation patterns, enabling the identification of the main dye component, impurities, and related by-products. rmreagents.comnih.govfishersci.ca Gas Chromatography-Mass Spectrometry (GC-MS) is generally less applicable for the analysis of non-volatile and thermally unstable dyes like many mordant dyes, although derivatization can sometimes be employed to make them amenable to GC analysis. atamankimya.comfishersci.no
Ambient ionization MS techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), are particularly useful for the direct analysis of dyes on surfaces, including textiles, without extensive sample preparation. americanelements.comworlddyevariety.com These techniques can provide rapid identification of dyes present on a fiber by detecting their molecular ions and characteristic fragment ions. americanelements.comworlddyevariety.com They are valuable for analyzing historical textiles and complex dyed materials.
MS techniques provide crucial information for confirming the molecular formula and structure of this compound and its transformation products. High-resolution MS can provide accurate mass measurements for determining elemental composition, while tandem MS (MS/MS) can generate fragmentation patterns that help in elucidating the structure of the dye molecule. fishersci.no
An interactive table illustrating typical mass spectrometry data for a dye is shown below.
| Technique | Ionization Mode | Detected Species | Information Obtained |
|---|---|---|---|
| ESI-MS | Positive/Negative | [M+H]⁺, [M-H]⁻, adducts | Molecular weight, fragments |
| DART-MS | Positive/Negative | [M+H]⁺, [M-H]⁻, fragments | Molecular weight, fragments |
| DESI-MS | Positive/Negative | [M+H]⁺, [M-H]⁻, fragments | Molecular weight, fragments |
| HPLC-MS | Varies | Separated components | Identification, purity |
Identification of this compound in Complex Matrices
Identifying this compound within complex matrices, such as dyed textiles or industrial effluents, presents analytical challenges. Spectroscopic methods, including UV-Vis-NIR reflectance, fluorescence, and Raman spectroscopy, are valuable non-invasive or micro-invasive approaches for initial screening and identification directly on the material mdpi.com. However, these techniques may have limitations when dealing with complex mixtures or degraded samples, where interference from the matrix or other components can occur mdpi.com.
Chromatographic techniques coupled with mass spectrometry are powerful tools for separating and identifying individual components in complex samples. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) can effectively separate this compound from other dyes, impurities, and matrix components, allowing for its unambiguous identification based on retention time and spectral or mass data acs.org. Derivative spectrophotometry can also be used to resolve overlapping peaks in UV-Vis spectra when analyzing complex matrices like industrial effluents .
Characterization of Synthetic By-products and Degradation Metabolites
The characterization of synthetic by-products and degradation metabolites is essential for understanding the purity of this compound preparations and assessing its fate in the environment or on dyed materials. Degradation products can interfere with the analysis and interpretation of results mdpi.com.
Analytical techniques such as HPLC-DAD, HPLC-MS/MS, and GC-MS are instrumental in separating and identifying these related compounds mdpi.comacs.orgnih.gov. For instance, studies on other mordant dyes have utilized HPLC to identify degradation products by comparing chromatograms of treated and untreated samples, observing new peaks corresponding to metabolites nih.gov. The complexity of degradation pathways necessitates sophisticated separation techniques to resolve closely related structures acs.org. Identifying these by-products and metabolites provides insights into synthesis routes and degradation mechanisms mdpi.comacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural confirmation of organic compounds, including dyes. By providing detailed information about the carbon-hydrogen framework and functional groups, NMR can verify the molecular structure of this compound and its derivatives. While general information on NMR spectroscopy for dye analysis exists arsdcollege.ac.in, specific NMR data for this compound was not extensively found in the search results. However, NMR has been successfully applied in the structural characterization of other mordant azo dyes and related compounds niscpr.res.intsijournals.com.
Elemental Analysis (XRF, ICP-MS) for Metal Content and Mordant Identification
Elemental analysis techniques like X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are crucial for determining the metal content in this compound and identifying the mordants used in dyeing processes mdpi.commdpi.com. Mordant dyes like this compound require metal ions (e.g., aluminum, iron, copper, chromium) to form stable complexes with textile fibers, enhancing colorfastness and vibrancy sci-hub.se.
XRF is a non-destructive technique that can analyze solid samples directly with minimal preparation, making it suitable for analyzing dyed textiles mdpi.commdpi.compmrcc.com. It provides information on the elemental composition of the surface layer mdpi.com. ICP-MS, on the other hand, is a highly sensitive technique that requires sample digestion but offers lower detection limits for trace elemental analysis mdpi.comucdavis.edumalvernpanalytical.com. It is considered the industry standard for precise elemental quantification pmrcc.com. The combination of XRF and ICP-MS can provide a comprehensive elemental profile of dyed materials mdpi.commdpi.com.
Quantification of Residual Metal Ions in Dyeing Effluents
The quantification of residual metal ions in dyeing effluents is a significant environmental concern, as heavy metal ions from mordants can be harmful sci-hub.seresearchgate.netd-nb.info. Techniques such as ICP-MS and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are widely used for this purpose due to their high sensitivity and ability to quantify multiple elements simultaneously in liquid samples mdpi.comucdavis.edumalvernpanalytical.commdpi.comresearchgate.net.
Studies have utilized ICP-OES and similar methods to quantify metal concentrations in dyeing wastewater, revealing that even with optimized dyeing conditions, residual metal levels can exceed environmental limits mdpi.comresearchgate.netresearchgate.net. For example, research on natural dyeing with metallic mordants quantified residual metal ions like Fe, Al, Cr, and Cu in finished fabrics and wastewater using ICP OES spectrometry mdpi.com.
Table 1: Examples of Residual Metal Ion Concentrations in Dyeing Effluents (Illustrative based on search results)
| Metal Ion | Concentration Range (mg/L) | Analytical Technique | Source Type (Example) |
| Al | 75.280–621.34 | Not specified (quantified in effluent) | Natural dyeing effluent |
| Cr | 0.154–0.215 | Not specified (quantified in effluent) | Natural dyeing effluent |
| Cu | 0.035–0.072 | Not specified (quantified in effluent) | Natural dyeing effluent |
| Fe | 32.4 (in fabric) | ICP OES spectrometry | Dyed cotton fabric |
| Al | 0.28 (in fabric) | ICP OES spectrometry | Dyed cotton fabric |
| Cr | 0.29 (in fabric) | ICP OES spectrometry | Dyed cotton fabric |
| Cu | 1.21 (in fabric) | ICP OES spectrometry | Dyed cotton fabric |
Analysis of Mordant Uptake and Distribution in Substrates
Analyzing the uptake and distribution of mordants in substrates like textile fibers provides crucial information about the dyeing mechanism and the effectiveness of the mordanting process. Techniques that can characterize inorganic components, such as XRF and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX), are valuable for this analysis mdpi.com.
SEM-EDX can provide both morphological information about the fiber and elemental analysis of specific areas, revealing the presence and distribution of mordant metals on the fiber surface and cross-section mdpi.comresearchgate.net. XRF can quantify the total metal content in the dyed substrate researchgate.net. Studies have shown that the amount of mordant metal bound to the fabric can be quantified, and that the mordanting method can influence the amount of metal uptake researchgate.net. For instance, pre-mordanting has been reported to result in higher metal ion uptake by fibers compared to post-mordanting researchgate.net. The affinity of different metal ions for fibers can also vary researchgate.net.
Table 2: Mordant Uptake in Dyed Substrates (Illustrative based on search results)
| Mordant Metal | Substrate | Mordanting Method | Approximate Uptake (% of fabric weight or other unit) | Analytical Technique |
| Cu | Wool | Pre-mordanting | Higher uptake compared to other metals | FAAS and ICP-OES analysis |
| Al, Cu, Fe | Wool | Pre-mordanting (MD) vs. Simultaneous (M+D) | MD yields higher amounts of metal ions | FAAS and ICP-OES analysis |
| Various Metal Mordants | Cotton | Post mordant and combined mordant methods | 15-40% (amount bound to fabric) | Not specified (quantified on fabric) |
Computational Chemistry and Theoretical Modeling of Mordant Green 25
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a dye like Mordant Green 25, these calculations could provide a wealth of information.
Electronic Structure and Molecular Orbital Analysis
A theoretical investigation into the electronic structure of this compound would typically involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that influences the dye's color and reactivity.
A hypothetical data table for such an analysis might look like this:
| Parameter | Calculated Value (hypothetical) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
These values would be obtained through DFT calculations and would help in understanding the charge transfer characteristics of the dye molecule.
Prediction of Spectroscopic Properties
TD-DFT is a powerful method for predicting the absorption spectra of dyes. By calculating the electronic transitions between different molecular orbitals, it is possible to predict the wavelength of maximum absorption (λmax), which determines the color of the dye.
A hypothetical table of predicted spectroscopic properties could be:
| Property | Predicted Value (hypothetical) |
| λmax (in water) | 620 nm |
| Molar Extinction Coefficient | 45,000 M⁻¹cm⁻¹ |
These predictions would be vital for understanding the photophysical properties of this compound and for comparing theoretical results with experimental data.
Reaction Pathway Analysis for Synthesis and Degradation
Quantum chemical calculations can also be employed to study the reaction mechanisms of the synthesis and degradation of this compound. By calculating the energy profiles of different reaction pathways, it is possible to identify the most favorable routes and the transition states involved. This information is invaluable for optimizing synthetic procedures and for understanding the dye's stability and environmental fate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into processes that are difficult to observe experimentally.
Modeling Dye–Metal Complex Formation and Stability
For a mordant dye, the interaction with metal ions is of paramount importance. MD simulations could be used to model the formation of the this compound-metal complex. These simulations would reveal the coordination geometry of the metal ion with the dye molecule and provide information about the stability of the resulting complex.
A hypothetical data table from such a simulation might include:
| Metal Ion | Coordination Number | Average Bond Length (Å) |
| Cr(III) | 6 | 2.05 |
| Al(III) | 6 | 1.90 |
Simulating Dye–Substrate Interactions at the Atomic Level
MD simulations can also be used to investigate the interaction between the dye-metal complex and a substrate, such as a textile fiber. These simulations would provide a detailed picture of the binding mechanism, including the role of different intermolecular forces like hydrogen bonds and van der Waals interactions. Understanding these interactions is key to explaining the dye's fastness properties on the fabric.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. nih.gov This method is particularly useful for larger molecules like dyes, providing a balance between accuracy and computational cost. DFT studies on azo dyes, a class to which this compound belongs, have been instrumental in elucidating their properties, including their synthesis, classification, and application in the textile industry. ekb.eg
DFT calculations are pivotal in understanding the adsorption mechanisms of dyes onto various surfaces, a critical aspect of the dyeing process. These studies can predict the adsorption energy, which indicates the stability of the dye-surface interaction. A negative adsorption energy, for instance, suggests a spontaneous and favorable adsorption process. The interaction between the dye molecule and the adsorbent can be complex, involving van der Waals forces, hydrogen bonding, and electrostatic interactions.
Theoretical calculations can help to elucidate the interplay of these forces at a molecular level. For metal-complex dyes, DFT can model the chemisorption process, providing insights into the coordination of the dye with metal ions on the substrate. The pseudo-second-order kinetic model is often found to be suitable for describing the biosorption of metal-complex dyes, suggesting a chemisorption mechanism. nih.gov
To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical adsorption energies for this compound on a cellulose substrate, calculated using a DFT approach.
| Adsorption Site | Adsorption Energy (kJ/mol) | Key Interacting Groups |
| Site A (Hydroxyl-rich region) | -120.5 | Hydroxyl, Sulfonate |
| Site B (Amorphous region) | -85.2 | Azo group, Phenyl rings |
| Site C (Crystalline region) | -45.8 | Phenyl rings |
Note: This data is representative and intended for illustrative purposes, as specific experimental or computational values for this compound were not available in the consulted literature.
DFT is also employed to identify the reactive sites within a molecule by analyzing its electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.
For azo dyes, the azo group (-N=N-) and substituted functional groups on the aromatic rings are often the primary sites of reactivity. ekb.eg DFT calculations can map the electron density and electrostatic potential to pinpoint nucleophilic and electrophilic centers, thereby predicting how the dye will interact with other molecules, including the metal mordant and the fiber.
In the case of this compound, which forms a complex with a metal ion (typically chromium), DFT can be used to study the ligand binding preferences. These calculations can determine the most stable coordination geometry and the nature of the metal-ligand bond. By analyzing parameters such as bond lengths, bond angles, and binding energies, researchers can understand the chelation process. For instance, studies on similar metal-azo complexes have used DFT to determine the preferred chelation sites and the stability of the resulting metal-pigment complex. nih.gov
Below is an interactive table showcasing hypothetical DFT-calculated parameters for the chromium (III) complex of this compound, illustrating the kind of insights that can be gained.
| Parameter | Value | Significance |
| Cr-O Bond Length | 1.95 Å | Indicates a strong coordinate covalent bond |
| Cr-N Bond Length | 2.05 Å | Shows the involvement of the azo group in chelation |
| Binding Energy | -450 kJ/mol | Reflects the high stability of the metal-dye complex |
| HOMO-LUMO Gap | 2.5 eV | Suggests the electronic transitions responsible for the color |
Note: This data is representative and intended for illustrative purposes, as specific experimental or computational values for this compound were not available in the consulted literature.
Future Research Directions and Sustainable Innovations for Mordant Green 25
Development of Eco-friendly Mordant Green 25 Alternatives or Modified Structures
The textile industry is increasingly seeking eco-friendly alternatives to traditional mordants, many of which are heavy metal salts associated with environmental and health concerns. sustainability-directory.comresearchgate.netnih.govnih.gov Research in this area focuses on developing bio-based mordants derived from natural sources such as plants and waste materials. researchgate.netnih.govnih.gov Tannins, found in sources like oak bark, pomegranate peel, and acacia, are prominent examples of natural substances being explored as bio-mordants. nih.govkaliko.co Modified mineral mordants, such as optimized aluminum or iron systems, are also being investigated to minimize their environmental impact while maintaining performance. sustainability-directory.comkaliko.co The development of modified structures of existing mordants like this compound could involve chemical modifications to reduce toxicity or improve biodegradability while retaining the desired dyeing properties. This aligns with the broader push towards green chemistry principles in textile processing. sustainability-directory.comacs.orgsemanticscholar.org
Integration of this compound in Circular Economy Models for Textile and Chemical Industries
Integrating chemical compounds like this compound into circular economy models involves rethinking their lifecycle from production to disposal and potential reuse or recycling. sustainability-directory.comeuropa.eu For the textile industry, this means exploring processes that minimize waste, recover and reuse water and chemicals, and consider the end-of-life of dyed textiles. sustainability-directory.comoarjst.com Strategies include developing cost-effective wastewater recovery and reuse systems tailored to specific dye chemistries. sustainability-directory.com The concept of a circular economy in textiles aims to keep resources in use for as long as possible, recovering and regenerating materials at the end of their service life. sustainability-directory.com While specific research on this compound within circular economy models was not extensively detailed, the general principles for sustainable textile dyeing, including the use of eco-friendly mordants and efficient resource utilization, are directly applicable. sustainability-directory.comgnest.org The revalorization of bio and industrial waste materials for green applications, including potential mordant sources, is a relevant area within this context. sctm.mk
Advanced Analytical Techniques for In Situ Monitoring of this compound Processes
Advanced analytical techniques are crucial for understanding and optimizing dyeing processes, including those involving mordants. Techniques such as high-performance liquid chromatography (HPLC) coupled with detection methods like diode array detection (DAD) and mass spectrometry (MS) are used for the identification and analysis of dyes and mordants. si.edursc.org Inductively coupled plasma–mass spectrometry (ICP-MS) is an elemental analytical technique with very low detection limits that can be used to identify metallic mordants. si.edu Scanning electron microscopy (SEM) coupled with energy dispersive X-ray spectrometry (EDS) can also be used to analyze metallic mordants on textiles. si.edumdpi.com For in situ monitoring, research is exploring techniques that can provide real-time information about the dyeing process, potentially allowing for better control and optimization, reducing chemical usage and waste. While specific applications for in situ monitoring of this compound were not detailed, the advancements in analytical methods for mordants in general suggest potential for such applications in the future. si.edursc.org
Machine Learning and AI Applications in Optimizing this compound Synthesis and Application
Q & A
Q. What experimental methodologies are recommended for assessing the colorfastness of Mordant Green 25 in textile substrates?
To evaluate colorfastness, employ standardized protocols such as ISO 105-X12 for rubbing fastness or AATCC 61 for laundering resistance. Experimental designs should include controlled variables (e.g., mordant concentration, pH, heating duration) and use statistical tools like one-way ANOVA to analyze differences across treatments . For reproducibility, document synthesis conditions (e.g., mordant application sequence, temperature) and validate results against established benchmarks .
Q. How do mordant application methods (pre-, post-, or concurrent mordanting) influence the binding efficiency of this compound?
Design comparative studies using a Completely Randomized Design (CRD) to test mordanting procedures. For example, apply mordants (e.g., aluminum sulfate, ferrous sulfate) at varying stages of dyeing and quantify color retention via spectrophotometry. Include control groups (non-mordanted samples) and assess outcomes using metrics like ΔE (color difference) values .
Q. What are the optimal pH and temperature conditions for maximizing this compound adsorption in wastewater treatment studies?
Conduct batch adsorption experiments using adsorbents like MnO₂, varying pH (1–6) and temperature (20–60°C). Analyze adsorption isotherms (e.g., Langmuir or Freundlich models) to determine thermodynamic parameters. Evidence suggests pH < 2 enhances adsorption efficiency for acid mordant dyes, with MnO₂ achieving >90% decolorization at 200 mg/L dye concentration .
Advanced Research Questions
Q. How can contradictions in reported data on mordant efficacy (e.g., concentration effects vs. no significant differences) be resolved?
Perform meta-analyses of existing studies to identify confounding variables (e.g., substrate type, mordant-dye stoichiometry). Use multivariate regression to isolate factors like mordant purity or dye solubility. For instance, found no significant color change with 25–100% mordant concentrations, suggesting saturation thresholds may exist. Replicate experiments under identical conditions to validate hypotheses .
Q. What mechanistic insights explain the superior performance of FeSO₄ as a mordant for this compound compared to Al₂(SO₄)₃ or CaCO₃?
Investigate metal-dye coordination chemistry using spectroscopic techniques (e.g., FTIR, XPS) to characterize bond formation. Ferrous ions may form stable chelates with dye molecules, enhancing colorfastness. Comparative studies show FeSO₄ improves tensile strength (p=0.078) and cracking resistance (p=0.013) in dyed leather, likely due to stronger cross-linking .
Q. How can advanced analytical methods (e.g., LC-MS, SEM-EDS) elucidate degradation pathways of this compound in environmental matrices?
Use LC-MS to identify degradation intermediates under UV/oxidant exposure. SEM-EDS can map elemental distribution on adsorbents post-treatment, revealing binding sites. For eco-toxicological assessments, integrate bioassays (e.g., Daphnia magna toxicity) to correlate degradation efficiency with ecological impact .
Q. What statistical approaches are most effective for optimizing this compound synthesis parameters (e.g., reaction time, solvent polarity)?
Apply response surface methodology (RSM) or Taguchi designs to model interactions between variables. For example, use central composite design (CCD) to maximize yield while minimizing energy input. Validate models via ANOVA and lack-of-fit tests, ensuring p-values <0.05 for significance .
Methodological Guidance
- Data Presentation : Use tables to summarize adsorption capacities (e.g., mg/g), ANOVA results (F-values, p-values), and isotherm constants. Include raw data in appendices for transparency .
- Reproducibility : Detail mordant preparation (e.g., purity, supplier), dyeing protocols (time/temperature profiles), and instrument calibration in supplementary materials .
- Ethical Compliance : Address waste disposal regulations for mordant-containing effluents and cite ethical approvals for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
